Enantiomeric Purity and its Impact on Biological Activity
The biological activity of (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride is differentiated from its (R)-enantiomer by its chiral configuration. While direct quantitative comparisons for this specific compound are limited in the public domain, authoritative vendor statements indicate that the (S)-enantiomer possesses higher bioactivity and potency than the (R)-counterpart in certain contexts . The precise enantiomeric purity of commercially available batches (e.g., 97-98% purity, often with implied enantiomeric excess) is a critical quality attribute , as contamination with the opposite enantiomer can lead to significantly altered or even opposing biological effects, a well-established principle in chiral pharmacology [1]. Therefore, procurement of the (S)-enantiomer with verified stereochemical integrity is essential for experiments aiming to reproduce or build upon its specific activity profile.
| Evidence Dimension | Enantiomer-Specific Bioactivity |
|---|---|
| Target Compound Data | Higher bioactivity and potency (qualitative statement) |
| Comparator Or Baseline | (R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride (CAS 1391475-97-0), claimed to be the biologically active form in other sources |
| Quantified Difference | Not quantified; enantioselectivity is a class-level expectation. |
| Conditions | Chiral biological targets (e.g., enzymes, receptors) |
Why This Matters
For researchers investigating structure-activity relationships (SAR) or developing enantiopure drug candidates, the specific enantiomer is not a fungible commodity; using the racemate or opposite enantiomer invalidates the experimental model.
- [1] McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70–73. View Source
